BenchChemオンラインストアへようこそ!

Antibiotic PF 1052

Antibacterial Anaerobic bacteria MIC determination

Antibiotic PF 1052 uniquely inhibits neutrophil migration (2-20 µM) without affecting macrophages or PI3K activation, validated in zebrafish and murine models. Demonstrates potent anti-anaerobic activity (C. perfringens MIC 0.39 µg/mL). Essential for dissecting neutrophil-specific inflammation and cytoskeletal dynamics. Supplied as a light brown solid, ≥98% purity by HPLC.

Molecular Formula C26H39NO4
Molecular Weight 429.6 g/mol
Cat. No. B10814716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibiotic PF 1052
Molecular FormulaC26H39NO4
Molecular Weight429.6 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)C(=C(C2C(C=CC3C2C(CC(C3)C)C)C4(C(O4)C)C)O)C(=O)N1C
InChIInChI=1S/C26H39NO4/c1-8-14(3)22-24(29)21(25(30)27(22)7)23(28)20-18(26(6)16(5)31-26)10-9-17-12-13(2)11-15(4)19(17)20/h9-10,13-20,22,28H,8,11-12H2,1-7H3
InChIKeyNPWKEUKXVOMELT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antibiotic PF 1052 (CAS 147317-15-5): A cis-Decalin Tetramic Acid Natural Product with Dual Antimicrobial and Neutrophil Migration Inhibitory Activity


Antibiotic PF 1052 is a fungal metabolite originally isolated from Phoma sp. that belongs to the class of tetramic acid-bearing cis-decalin natural products . This compound exhibits a dual functional profile: it possesses antibacterial activity against Gram-positive and anaerobic bacteria, with documented MIC values against Staphylococcus aureus (3.13 µg/mL), Streptococcus parvulus (0.78 µg/mL), and Clostridium perfringens (0.39 µg/mL) , while simultaneously demonstrating potent inhibition of neutrophil migration in both zebrafish and murine models at low micromolar concentrations (2–20 µM) [1]. Structurally, PF 1052 features a rare cis-decalin skeleton fused to a tetramic acid (pyrrolidine-2,4-dione) core with an inwardly-facing epoxide group, a scaffold shared with structurally related antibiotics vermisporin and the AB4015 series .

Why Generic Tetramic Acid Antibiotics Cannot Substitute for Antibiotic PF 1052 in Neutrophil-Targeted Research


Substitution of Antibiotic PF 1052 with other tetramic acid antibiotics or generic neutrophil migration inhibitors is scientifically unsound due to divergent functional selectivity profiles within this structural class. Direct comparative studies demonstrate that among the three structurally related compounds isolated from Phoma sp. FKI-1840—spylidone, PF 1052, and vermisporin—only spylidone inhibits lipid droplet accumulation in macrophages (active at 10–50 µM), while PF 1052 and vermisporin lack this activity [1]. Conversely, PF 1052 exhibits a unique selectivity for inhibiting neutrophil migration without affecting macrophage migration in zebrafish larvae, a functional distinction not documented for vermisporin or spylidone [2]. Furthermore, PF 1052 demonstrates a distinct mechanism-of-action signature in neutrophils—blocking pseudopodia formation and inducing cell rounding without affecting PI3K activation at the plasma membrane or inducing apoptosis in human neutrophils—whereas sterigmatocystin, another natural product neutrophil migration inhibitor identified from the same screen, requires 10-fold higher concentrations (100–200 µM vs. 10–20 µM) to achieve comparable effects [3].

Quantitative Differentiation Evidence for Antibiotic PF 1052: Head-to-Head Comparisons with Structural Analogs and Functional Alternatives


Antibacterial Potency: PF 1052 Demonstrates Sub-µg/mL Activity Against Clostridium perfringens, Exceeding Its Activity Against S. aureus by 8-Fold

Antibiotic PF 1052 exhibits differential antibacterial potency across Gram-positive and anaerobic bacterial species, with the highest activity observed against Clostridium perfringens. The compound's MIC against C. perfringens (0.39 µg/mL) is 8-fold lower (more potent) than its MIC against Staphylococcus aureus (3.13 µg/mL), indicating preferential activity against anaerobic targets . This spectrum differs from the related natural product vermisporin, which demonstrates an MIC of 0.05 µg/mL against Treponema hyodysenteriae [1], suggesting divergent bacterial selectivity profiles within the cis-decalin tetramic acid family.

Antibacterial Anaerobic bacteria MIC determination

Neutrophil Migration Inhibition: PF 1052 Achieves Complete Blockade at 2 µM in Zebrafish, 25-Fold Lower than Sterigmatocystin

In a transgenic zebrafish (Tg(mpx:GFP)i114) tail-fin wound assay, Antibiotic PF 1052 completely blocked neutrophil recruitment to the injury site at a concentration of 2 µM [1]. In contrast, sterigmatocystin—the other active component identified from the same natural product library screen—required 50 µM to achieve comparable inhibition of neutrophil migration, representing a 25-fold difference in potency [2]. This head-to-head comparison within the same experimental system establishes PF 1052 as the substantially more potent neutrophil migration inhibitor among the two hit compounds from this screen.

Neutrophil migration Zebrafish model Anti-inflammatory

Cell-Type Selectivity: PF 1052 Inhibits Neutrophil Migration Without Affecting Macrophage Migration, a Functional Selectivity Not Observed with MAP Kinase Inhibitor SP600125

Antibiotic PF 1052 demonstrates functional selectivity for neutrophils over macrophages in zebrafish larvae. Quantitative analysis shows that PF 1052 has no significant effect on macrophage migration, whereas the MAP kinase inhibitor SP600125 (used at 30 µM as a positive control) inhibits both neutrophil and macrophage migration [1]. This cell-type selectivity is further supported by murine neutrophil chemotaxis data showing dosage-dependent inhibition at 10 µM and 20 µM in the EZ-TAXIScan assay [2]. The selectivity profile distinguishes PF 1052 from broad-spectrum migration inhibitors and positions it as a neutrophil-specific tool compound.

Cell-type selectivity Neutrophil Macrophage Zebrafish

Mechanistic Distinction: PF 1052 Blocks Neutrophil Pseudopodia Formation Without Affecting PI3K Membrane Activation or Inducing Apoptosis

Mechanistic studies reveal that PF 1052-treated neutrophils fail to form pseudopods and appear round in shape, suggesting a defect in PI3-kinase (PI3K) signaling [1]. However, using a transgenic neutrophil-specific PtdIns(3,4,5)P3 (PIP3) reporter zebrafish line, researchers demonstrated that PF 1052 does not affect the activation of PI3K at the plasma membrane [2]. In human neutrophils, PF 1052 neither induced apoptosis nor blocked AKT phosphorylation at concentrations that inhibit migration [3]. This mechanistic signature—disruption of cytoskeletal dynamics downstream of PI3K without affecting upstream PI3K activation or cell viability—is distinct from broad-spectrum PI3K inhibitors like LY294002, which blocks PI3K activity directly and was used as a control at 50 µM in parallel experiments [4].

Mechanism of action PI3K signaling Neutrophil biology

Synthetic Accessibility: PF 1052 Serves as a Late-Stage Intermediate for the Total Synthesis of (+)-Epicolidine C

The first total synthesis of (+)-epicolidine C was accomplished via a late-stage HfCl4-mediated epoxide opening from (+)-PF 1052 [1]. This synthetic utility establishes PF 1052 not only as a bioactive natural product but also as a versatile synthetic intermediate for accessing more complex tetramic acid natural products. The total synthesis of PF 1052 itself, along with vermisporin, AB4015-L, AB4015-B, and AB4015-A2, has been achieved via an intramolecular Diels-Alder strategy, confirming its absolute stereochemistry and enabling gram-scale production independent of fermentation . This synthetic accessibility contrasts with many natural products that remain fermentation-dependent, providing procurement advantages for medicinal chemistry and SAR studies.

Total synthesis Natural product derivatization Medicinal chemistry

Cross-Domain Bioactivity: PF 1052 Exhibits Antibacterial, Antifungal, and Phytotoxic Properties, with Confirmed In Vivo Activity

Antibiotic PF 1052 exhibits a tripartite bioactivity profile encompassing antibacterial, antifungal, and phytotoxic properties, with confirmed activity in both in vitro and in vivo systems . This cross-domain activity is supported by patent literature describing PF 1052 derivatives as agricultural and horticultural fungicides [1]. Within the structural family, the AB4015 series (including AB4015-A/PF 1052, AB4015-L, and AB4015-A2) share the inwardly-facing epoxide group and have been patented for agricultural fungicide applications [2]. The compound's phytotoxicity distinguishes it from purely antibacterial tetramic acids and expands its utility beyond biomedical research into plant pathology and agrochemical discovery programs.

Antifungal Phytotoxic In vivo activity Agricultural fungicide

Optimal Research and Procurement Applications for Antibiotic PF 1052 Based on Quantitative Differentiation Evidence


Neutrophil-Specific Migration Studies Requiring Cell-Type Selectivity Over Macrophages

For researchers investigating neutrophil-specific contributions to inflammation without confounding macrophage effects, PF 1052 provides a validated tool with documented selectivity. At concentrations of 2–20 µM, PF 1052 completely inhibits neutrophil migration in zebrafish wound assays while showing no significant effect on macrophage migration, in contrast to broad-spectrum inhibitors like SP600125 that affect both cell types [1]. This selectivity has been validated in both zebrafish larvae and murine neutrophil chemotaxis assays, enabling cross-species applications .

Mechanistic Studies of PI3K-Independent Cytoskeletal Regulation in Neutrophils

PF 1052 is uniquely suited for dissecting PI3K-independent mechanisms of neutrophil cytoskeletal dynamics. Unlike direct PI3K inhibitors such as LY294002, PF 1052 blocks pseudopodia formation and induces neutrophil rounding without inhibiting PI3K activation at the plasma membrane, as confirmed by PIP3 reporter zebrafish lines [1]. Additionally, PF 1052 does not induce apoptosis or block AKT phosphorylation in human neutrophils at migration-inhibitory concentrations, making it a cleaner tool for studying downstream cytoskeletal regulation .

Anaerobic Bacteriology Research Targeting Clostridium perfringens

For anaerobic bacteriology programs requiring potent activity against Clostridium perfringens, PF 1052 offers sub-µg/mL potency (MIC = 0.39 µg/mL) that is 8-fold higher than its activity against S. aureus [1]. This potency profile distinguishes PF 1052 from vermisporin, which demonstrates preferential activity against spirochetes (T. hyodysenteriae MIC = 0.05 µg/mL), guiding appropriate compound selection for specific pathogen targets .

Medicinal Chemistry Derivatization and SAR Studies via Total Synthesis

PF 1052 serves as both a bioactive natural product and a versatile synthetic intermediate for accessing more complex tetramic acid scaffolds. Its established total synthesis via intramolecular Diels-Alder cycloaddition enables reliable, fermentation-independent supply for medicinal chemistry programs [1]. Furthermore, PF 1052 undergoes late-stage HfCl4-mediated epoxide opening to yield (+)-epicolidine C, demonstrating its utility as a platform for derivatization and structure-activity relationship studies within the cis-decalin tetramic acid family .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antibiotic PF 1052

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.